Methyl 2-amino-5-cyclopentyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-amino-5-cyclopentyl-1,3-thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-5-cyclopentyl-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with thiourea and methyl bromoacetate in the presence of a base, leading to the formation of the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-5-cyclopentyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles like alkyl halides and amines are commonly employed.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Methyl 2-amino-5-cyclopentyl-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-cyclopentyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- Methyl 2-amino-4-cyclopentyl-1,3-thiazole-5-carboxylate
- 2-Amino-5-methylthiazole
- 2-Amino-5-bromothiazole-4-carboxylate
Uniqueness: Methyl 2-amino-5-cyclopentyl-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H14N2O2S |
---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
methyl 2-amino-5-cyclopentyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H14N2O2S/c1-14-9(13)7-8(15-10(11)12-7)6-4-2-3-5-6/h6H,2-5H2,1H3,(H2,11,12) |
InChI Key |
JFJBCTUDCGZTBE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)N)C2CCCC2 |
Origin of Product |
United States |
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